(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride
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Overview
Description
(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 4-methylpyrrolidin-3-one derivative using a chiral reducing agent to ensure the correct stereochemistry. The reaction is usually carried out under mild conditions to prevent racemization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing chiral catalysts to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols .
Scientific Research Applications
(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Mechanism of Action
The mechanism of action of (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target protein .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl]methanol hydrochloride: This compound shares a similar pyrrolidine ring structure but has different substituents, leading to distinct biological activities.
(3R,4R)-3,4-Dimethyl-3-pyrrolidinyl]methanol hydrochloride: Another similar compound with variations in the methyl group positions, affecting its stereochemistry and biological properties.
Uniqueness
(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of various pharmaceuticals .
Properties
CAS No. |
2648851-64-1 |
---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.6 |
Purity |
95 |
Origin of Product |
United States |
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